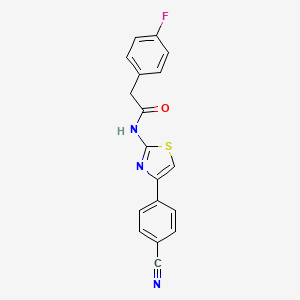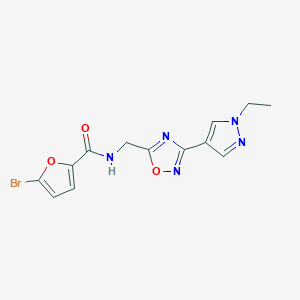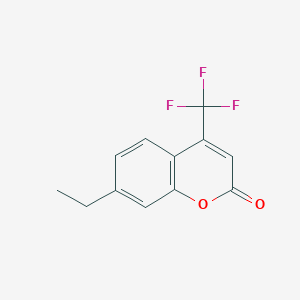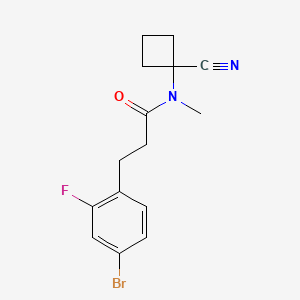
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo and fluorine substituent on a phenyl ring, a cyanocyclobutyl group, and a methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents.
Formation of Cyanocyclobutyl Group: The cyanocyclobutyl group is introduced through a cyclization reaction involving a nitrile precursor.
Amidation: The final step involves the formation of the amide bond through a reaction between the cyanocyclobutyl intermediate and a methylpropanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromo and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(4-bromo-2-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-ethylpropanamide
Uniqueness
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluorine atoms on the phenyl ring, along with the cyanocyclobutyl and methylpropanamide groups, differentiates it from other similar compounds and may result in unique reactivity and biological activity.
Propriétés
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2O/c1-19(15(10-18)7-2-8-15)14(20)6-4-11-3-5-12(16)9-13(11)17/h3,5,9H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWPQPUXEWZRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=C(C=C(C=C1)Br)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2567802.png)
![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)
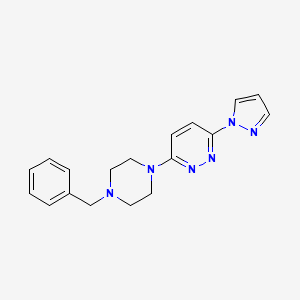
![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)
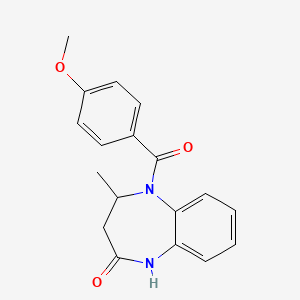
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)
![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)
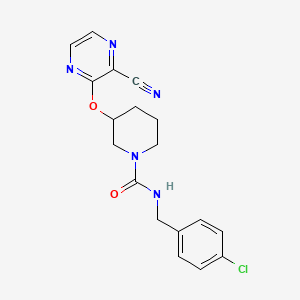
![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)
